molecular formula C12H4Cl6O B12683469 2,3,3',4,4',6-Hexachlorodiphenyl ether CAS No. 85918-36-1

2,3,3',4,4',6-Hexachlorodiphenyl ether

Cat. No.: B12683469
CAS No.: 85918-36-1
M. Wt: 376.9 g/mol
InChI Key: NRCNIBYWQMNZON-UHFFFAOYSA-N
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Description

2,3,3’,4,4’,6-Hexachlorodiphenyl ether is a chemical compound with the molecular formula C12H4Cl6O. It is a member of the polychlorinated diphenyl ethers (PCDEs) family, which are known for their stability and persistence in the environment. This compound is characterized by the presence of six chlorine atoms attached to a diphenyl ether structure, making it highly chlorinated and hydrophobic .

Preparation Methods

The synthesis of 2,3,3’,4,4’,6-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous chlorination in a reactor, followed by purification steps to isolate the desired product. The purity of the final product is ensured through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

2,3,3’,4,4’,6-Hexachlorodiphenyl ether undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Scientific Research Applications

2,3,3’,4,4’,6-Hexachlorodiphenyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3’,4,4’,6-Hexachlorodiphenyl ether involves its interaction with cellular components and enzymes. Due to its hydrophobic nature, it can easily penetrate cell membranes and accumulate in lipid-rich tissues. Once inside the cell, it can interfere with various biochemical pathways, including those involved in oxidative stress and inflammation .

At the molecular level, this compound can bind to and inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This inhibition can lead to the accumulation of toxic metabolites and oxidative damage .

Comparison with Similar Compounds

2,3,3’,4,4’,6-Hexachlorodiphenyl ether can be compared with other similar compounds, such as:

    2,2’,3,4,4’,6-Hexachlorodiphenyl ether: This compound has a similar structure but differs in the position of chlorine atoms.

    2,2’,4,4’,5,6-Hexachlorodiphenyl ether: Another isomer with different chlorine atom positions.

    2,2’,3,3’,4,4’-Hexachlorobiphenyl: This compound is a polychlorinated biphenyl (PCB) rather than a diphenyl ether.

Properties

CAS No.

85918-36-1

Molecular Formula

C12H4Cl6O

Molecular Weight

376.9 g/mol

IUPAC Name

1,2,3,5-tetrachloro-4-(3,4-dichlorophenoxy)benzene

InChI

InChI=1S/C12H4Cl6O/c13-6-2-1-5(3-7(6)14)19-12-9(16)4-8(15)10(17)11(12)18/h1-4H

InChI Key

NRCNIBYWQMNZON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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